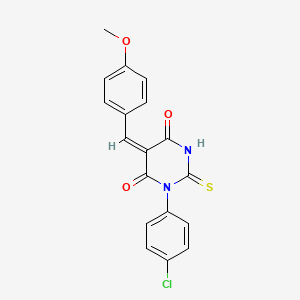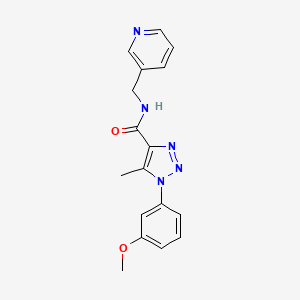![molecular formula C17H19ClO3 B5164065 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5164065.png)
4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene, also known as carvedilol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. In addition to its clinical use, carvedilol has been extensively studied in scientific research due to its potential therapeutic benefits in various diseases.
作用機序
Carvedilol acts as a non-selective beta-blocker, blocking both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 adrenergic receptor blocking properties. By blocking these receptors, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene reduces the effects of the sympathetic nervous system, including heart rate, blood pressure, and cardiac output. In addition, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has antioxidant properties and can scavenge free radicals, reducing oxidative stress.
Biochemical and physiological effects:
Carvedilol has been shown to have several biochemical and physiological effects, including reducing heart rate, blood pressure, and cardiac output. It also improves left ventricular function, reduces oxidative stress, and improves insulin sensitivity. Carvedilol has been found to have a favorable safety profile, with few adverse effects reported in clinical trials.
実験室実験の利点と制限
Carvedilol has several advantages for lab experiments, including its well-established safety profile and availability as a commercial medication. However, its low solubility in water can make it difficult to administer in certain experimental settings. In addition, its non-specific binding to adrenergic receptors can make it challenging to isolate the effects of 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene on specific pathways.
将来の方向性
There are several future directions for 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene research. One area of interest is its potential use in combination with other medications for the treatment of heart failure and hypertension. Another area of research is the potential use of 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene in the prevention and treatment of cancer. Additionally, there is ongoing research into the mechanisms of 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene's antioxidant effects and its potential use in the treatment of neurodegenerative diseases.
合成法
Carvedilol can be synthesized through a multi-step process starting with 3,5-dimethoxybenzaldehyde. The synthesis involves the formation of an ether linkage between 2-(2-ethoxyphenoxy)ethanol and 3,5-dimethoxybenzaldehyde, followed by the introduction of a chlorine atom at the para position of the benzene ring. The final step involves the alkylation of the resulting intermediate with 2-methylbenzyl chloride. The yield of 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene synthesis is typically around 50%.
科学的研究の応用
Carvedilol has been studied extensively for its potential therapeutic benefits in various diseases, including heart failure, hypertension, diabetes, and cancer. In heart failure, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has been shown to improve left ventricular function and reduce mortality rates. In hypertension, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has been found to be effective in reducing blood pressure and improving endothelial function. In diabetes, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has been shown to improve insulin sensitivity and reduce oxidative stress. In cancer, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has been studied for its potential anti-tumor effects, including inhibition of angiogenesis and tumor cell proliferation.
特性
IUPAC Name |
4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-3-19-16-6-4-5-7-17(16)21-11-10-20-15-9-8-14(18)12-13(15)2/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTZVTJLXZILET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(dimethylamino)phenyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5163985.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5164000.png)
![3-methyl-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5164005.png)

![2,5-dibenzyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5164021.png)
![N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5164028.png)



![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)


![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5164105.png)
![4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5164110.png)